3-Aminoquinoline-8-carbonitrile
Description
Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry
The importance of the quinoline scaffold lies in its chemical versatility. The nitrogen atom in the pyridine (B92270) ring imparts a degree of basicity and allows for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. nih.gov Furthermore, the aromatic nature of both the benzene (B151609) and pyridine rings provides a platform for π-π stacking interactions, another key factor in drug-receptor binding. The fusion of these two rings creates a unique electronic distribution, making the quinoline nucleus susceptible to a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. nih.gov This reactivity has been extensively exploited by chemists to synthesize a diverse library of quinoline derivatives.
Overview of Functionalized Quinoline Motifs in Contemporary Research
The functionalization of the quinoline scaffold at different positions has given rise to compounds with a remarkable range of pharmacological activities. nih.gov For instance, the introduction of an amino group at the 8-position has been a key feature in the development of antimalarial drugs. nih.gov Similarly, the incorporation of various substituents on the quinoline ring has led to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net The ability to attach different functional groups allows for the modulation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which is a critical aspect of drug design. sigmaaldrich.com
Specific Research Context of 3-Aminoquinoline-8-carbonitrile
Within the vast family of quinoline derivatives, this compound represents a specific and intriguing structural motif. This compound combines the features of a 3-aminoquinoline (B160951) with an 8-carbonitrile group. The amino group at the 3-position can act as a hydrogen bond donor and a site for further chemical modification. The carbonitrile group at the 8-position is a strong electron-withdrawing group that can significantly influence the electronic properties of the quinoline ring system. While specific research on this compound is still emerging, the known biological activities of related compounds provide a strong rationale for its investigation. For example, derivatives of 4-anilinoquinoline-3-carbonitrile (B11863878) have been explored as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are important targets in cancer therapy. nih.gov These studies have demonstrated that the carbonitrile group can play a crucial role in the compound's mechanism of action, including the induction of apoptosis (programmed cell death) in cancer cells. nih.gov The unique combination of functional groups in this compound suggests that it may possess interesting biological properties worthy of detailed investigation.
Chemical and Physical Properties of this compound
While comprehensive experimental data for this compound is not widely available in peer-reviewed literature, some of its key properties can be inferred from available data and the analysis of its constituent functional groups.
| Property | Value |
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 169.18 g/mol |
| CAS Number | 347146-19-4 |
Note: This data is compiled from chemical supplier databases and requires experimental verification.
Synthesis of Quinoline Derivatives
The synthesis of functionalized quinolines can be achieved through various established methods in organic chemistry. While a specific synthetic route for this compound is not prominently documented, general strategies for the synthesis of related quinoline derivatives can provide a blueprint. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational in quinoline chemistry. nih.gov More contemporary approaches often involve transition-metal-catalyzed cross-coupling reactions, which allow for the precise and efficient introduction of functional groups onto the quinoline scaffold. researchgate.net
For a compound like this compound, a potential synthetic strategy could involve the construction of a quinoline ring already bearing either the amino or the carbonitrile group, followed by the introduction of the second functional group. For instance, one could envision starting with a suitably substituted aniline (B41778) and an α,β-unsaturated aldehyde or ketone to construct the quinoline core, followed by functional group transformations to install the amino and carbonitrile moieties at the desired positions.
Research on Related Compounds and Potential Applications
The research interest in this compound is largely driven by the promising biological activities observed in structurally similar compounds.
Anticancer Research
A significant body of research has focused on the anticancer potential of quinoline derivatives. As mentioned earlier, 4-anilinoquinoline-3-carbonitrile derivatives have shown efficacy as dual EGFR/HER2 inhibitors. nih.gov These receptors are often overexpressed in various cancers, and their inhibition can lead to the suppression of tumor growth and induction of apoptosis. nih.gov Furthermore, copper complexes of 8-aminoquinoline (B160924) derivatives have been shown to induce apoptotic cell death in breast cancer cells by modulating the expression of key regulatory proteins. nih.gov These findings suggest that the this compound scaffold could serve as a valuable template for the design of new anticancer agents. The presence of the amino and carbonitrile groups offers opportunities for further structural modifications to optimize activity and selectivity.
Other Potential Research Directions
Beyond cancer, functionalized quinolines have demonstrated a wide range of biological activities. For instance, 8-aminoquinoline derivatives have a long history as antimalarial drugs. nih.gov The exploration of this compound and its derivatives in the context of infectious diseases could therefore be a fruitful area of research. Additionally, the unique electronic properties conferred by the carbonitrile group might lead to applications in materials science, such as in the development of novel dyes or electronic materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminoquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-8-3-1-2-7-4-9(12)6-13-10(7)8/h1-4,6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTSAMJBZLEZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3 Aminoquinoline 8 Carbonitrile As a Versatile Synthetic Building Block
Construction of Complex Polycyclic Architectures
The strategic placement of an amino and a cyano group on the quinoline (B57606) framework of 3-Aminoquinoline-8-carbonitrile presents a prime opportunity for the synthesis of complex polycyclic and heterocyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the nitrile group is a versatile precursor for various functional groups and can participate in cyclization reactions.
One potential application lies in the construction of fused pyrimidine (B1678525) rings. For instance, through a reaction with formamide (B127407) or other one-carbon synthons, the amino group can initiate a cyclization onto the adjacent carbon of the quinoline ring, followed by the involvement of the nitrile group to form a pyrimido[4,5-c]quinoline (B14755456) system. The reaction conditions for such transformations typically involve high temperatures or the use of a catalyst.
Furthermore, the amino and nitrile groups can participate in multicomponent reactions to build complex scaffolds in a single step. For example, a reaction with a β-ketoester and an aldehyde could potentially lead to the formation of a fused dihydropyridine (B1217469) ring, resulting in a tetracyclic system. The specific outcome of such reactions would be highly dependent on the chosen reactants and reaction conditions.
The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic rings, could also be employed. rsc.org While typically used for formylation, variations of this reaction on amino-substituted heterocycles can lead to the formation of fused heterocyclic rings. rsc.org In the case of this compound, this could potentially lead to the formation of novel polycyclic structures.
Synthesis of Hybrid Molecules and Conjugates
The amino group of this compound serves as a convenient handle for the synthesis of hybrid molecules and conjugates, a strategy often employed in drug discovery to combine the pharmacophoric features of different molecular entities. researchgate.netnih.gov
Amide bond formation is a straightforward approach to link this quinoline derivative to other molecules, such as natural products or other pharmacologically active compounds. For example, the amino group can be readily acylated with activated carboxylic acids (e.g., acid chlorides or esters) to form amide conjugates. Research on 8-aminoquinoline (B160924) has demonstrated the successful synthesis of amides with triterpenoic acids like ursonic and oleanonic acid, suggesting a similar approach would be feasible for the 3-amino isomer. mdpi.com
Another common strategy for creating hybrid molecules is through the formation of triazole rings via "click chemistry." The amino group of this compound could be converted to an azide, which would then readily undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne-containing molecule. This has been successfully demonstrated with 8-aminoquinoline to create 1,2,3-triazole hybrid derivatives. researchgate.net This approach offers a highly efficient and modular way to generate a diverse library of hybrid molecules.
The following table showcases representative hybrid molecules that could be synthesized from this compound based on established methodologies for related aminoquinolines.
| Starting Material | Reagent/Reaction Type | Potential Hybrid Molecule |
| This compound | Ursonic acid chloride / Amide coupling | Ursonic acid-3-aminoquinoline-8-carbonitrile amide |
| This compound | Oleanonic acid chloride / Amide coupling | Oleanonic acid-3-aminoquinoline-8-carbonitrile amide |
| 3-Azidoquinoline-8-carbonitrile | Phenylacetylene / CuAAC | 1-Phenyl-4-(8-cyanoquinolin-3-yl)-1,2,3-triazole |
Role as a Precursor in Diverse Organic Transformations
Beyond its direct use in constructing complex systems, this compound can serve as a valuable precursor for a wide array of other substituted quinolines, expanding its synthetic utility.
The amino group can be a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming electrophiles on the quinoline ring. Moreover, it can be readily converted into a variety of other functional groups. For instance, diazotization of the amino group followed by a Sandmeyer reaction can introduce a range of substituents, including halogens, cyano, or hydroxyl groups, at the 3-position. It is important to note that the diazotization of aminoquinolines can sometimes lead to explosive intermediates, and appropriate safety precautions must be taken. nih.gov
The nitrile group at the 8-position is also a versatile handle for chemical modification. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This primary amine could then be used for further derivatization, such as the formation of Schiff bases or amides.
Furthermore, the amino group can direct C-H functionalization reactions. For example, palladium-catalyzed C-H arylation has been demonstrated on 8-aminoquinoline amides, allowing for the introduction of aryl groups at specific positions. acs.orgnih.gov A similar strategy could potentially be applied to derivatives of this compound to further functionalize the quinoline core.
The following table summarizes some of the potential transformations of this compound.
| Functional Group | Reagent/Reaction | Product Functional Group |
| 3-Amino | NaNO₂, HCl; CuX | 3-Halo |
| 3-Amino | NaNO₂, H₂O, heat | 3-Hydroxy |
| 8-Nitrile | H₂SO₄, H₂O | 8-Carboxylic acid |
| 8-Nitrile | LiAlH₄ | 8-Aminomethyl |
Advanced Spectroscopic and Structural Characterization of 3 Aminoquinoline 8 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For derivatives of 3-aminoquinoline (B160951), both ¹H and ¹³C NMR are employed to confirm the identity and purity of synthesized compounds. researchgate.net
¹H NMR provides information about the chemical environment of protons. In the case of the parent 3-aminoquinoline, the aromatic protons exhibit characteristic chemical shifts. nih.gov The introduction of an electron-withdrawing carbonitrile (-C≡N) group at the C-8 position in 3-aminoquinoline-8-carbonitrile is expected to significantly influence the chemical shifts of adjacent protons (H-7) and others on the same ring due to deshielding effects.
¹³C NMR complements the proton data by providing the chemical shift for each carbon atom in the molecule, confirming the quinoline (B57606) backbone and the presence of the amino and carbonitrile substituents. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ) for 3-Aminoquinoline in CDCl₃ and Expected Effects for this compound Data for 3-aminoquinoline is illustrative and based on typical values found in spectral databases. nih.gov
| Proton | 3-Aminoquinoline (ppm) | Expected Effect in this compound |
|---|---|---|
| H-2 | ~8.7 | Minor shift |
| H-4 | ~7.9 | Minor shift |
| H-5 | ~7.7 | Downfield shift (deshielding) |
| H-6 | ~7.4 | Downfield shift (deshielding) |
| H-7 | ~7.5 | Significant downfield shift (deshielding) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, validating the molecular formula. For this compound (C₁₀H₇N₃), the expected exact mass is approximately 169.0639.
The fragmentation patterns observed in MS/MS experiments offer structural clues. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. nih.gov For instance, the fragmentation of the parent 3-aminoquinoline often involves the loss of HCN. nih.gov For this compound, characteristic fragmentation would likely include the loss of HCN from the quinoline ring and potentially the loss of a second HCN molecule from the nitrile group, providing evidence for the presence and location of the substituents. The analysis of chloroquinoline derivatives by GC-MS has been used to identify various chemical components in complex mixtures. researchgate.net
Table 2: Molecular Weight and Key Ions for 3-Aminoquinoline and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| 3-Aminoquinoline | C₉H₈N₂ | 144.17 nih.gov | 145.08 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would display a combination of bands characteristic of the amino group, the aromatic quinoline system, and the nitrile group.
The amino group (-NH₂) typically shows two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching appears just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring are found in the 1500-1620 cm⁻¹ region. The most definitive peak for this compound would be the strong, sharp absorption band for the nitrile (C≡N) stretch, which typically appears in the 2220-2260 cm⁻¹ range. This distinct peak confirms the presence of the carbonitrile functional group. researchgate.net
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretch | 3300 - 3500 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible spectroscopy measures the electronic transitions within a molecule, typically π-π* transitions in aromatic systems like quinoline. The absorption maxima (λ_max) are sensitive to the substitution pattern on the quinoline ring. researchgate.net For 3-aminoquinoline, absorption bands are observed that are characteristic of the quinoline core, influenced by the electron-donating amino group. researchgate.net The addition of a strong electron-withdrawing nitrile group at the 8-position is expected to perturb the electronic structure, potentially leading to a shift in the absorption bands (either bathochromic or hypsochromic).
Many quinoline derivatives are also fluorescent, emitting light after electronic excitation. researchgate.net The fluorescence properties, including excitation/emission maxima and quantum yield, are highly dependent on the molecular structure and solvent environment. 8-amidoquinoline derivatives, for example, are well-known fluorescent probes for detecting metal ions like Zn²⁺, where fluorescence intensity increases upon chelation. nih.gov The combination of the amino and nitrile groups in this compound could give rise to interesting photophysical properties, including potential use in sensor applications.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com It provides precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking.
Table 4: Crystallographic Data for 3-Aminoquinoline Data from Islor et al., 2012. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 200 K |
Spectroelectrochemical Methods for Redox Characterization
Spectroelectrochemistry combines electrochemical techniques (like cyclic voltammetry) with spectroscopy (like UV-Vis) to study the spectral changes of a molecule as it undergoes oxidation or reduction. This provides insight into the electronic structure of the resulting species (e.g., radical cations or anions).
Detailed spectroelectrochemical studies on this compound are not reported, but research on the related isomer, 8-aminoquinoline (B160924) (8AQ), reveals complex redox behavior. chemrxiv.orgcharge-transfer.pl The oxidation of 8AQ is highly dependent on the pH of the solution, proceeding through different pathways. chemrxiv.orgcharge-transfer.pl Its reduction occurs at very low potentials. charge-transfer.pl It can be inferred that this compound would also exhibit pH-dependent redox properties. The presence of the electron-donating amino group and the electron-withdrawing carbonitrile group on the same quinoline framework would likely result in unique electrochemical behavior, influencing the stability and electronic properties of its oxidized and reduced forms.
Computational and Theoretical Investigations of 3 Aminoquinoline 8 Carbonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of quinoline (B57606) derivatives.
Molecular Geometry Optimization and Conformational Analysis
The initial step in a computational study involves optimizing the molecular geometry to find the most stable, lowest-energy structure. For 3-Aminoquinoline-8-carbonitrile, this would be performed using a DFT method, such as B3LYP, combined with a basis set like 6-311++G(d,p). The process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface.
Table 1: Hypothetical Optimized Geometric Parameters of this compound (Note: This data is illustrative and not from a published study.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C3-N (amino) | 1.37 Å |
| C8-C (nitrile) | 1.45 Å | |
| C≡N (nitrile) | 1.16 Å | |
| Bond Angle | C2-C3-C4 | 119.5° |
| C7-C8-C (nitrile) | 121.0° | |
| Dihedral Angle | C4-C3-N-H | 0.0° or 180.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netbldpharm.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO would likely be centered on the electron-deficient carbonitrile group and the heterocyclic ring. The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
Table 2: Hypothetical FMO Properties of this compound (Note: This data is illustrative and not from a published study.)
| Parameter | Energy (eV) |
| E_HOMO | -5.85 |
| E_LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
Quantum Chemical Descriptors
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity. These include ionization potential, electron affinity, electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). mdpi.com
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as μ²/2η.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, negative potential (red/yellow regions) would be expected around the nitrogen atoms of the quinoline ring and the carbonitrile group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the amino group's hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net
Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Note: This data is illustrative and not from a published study.)
| Descriptor | Value |
| Ionization Potential (I) | 5.85 eV |
| Electron Affinity (A) | 2.15 eV |
| Electronegativity (χ) | 4.00 eV |
| Chemical Hardness (η) | 1.85 eV |
| Electrophilicity Index (ω) | 4.32 eV |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. uni-muenchen.dewisc.edu It examines charge transfer or conjugative interactions by quantifying the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.
In this compound, significant delocalization interactions would be expected from the lone pair of the amino nitrogen (n) to the π* antibonding orbitals of the quinoline ring. Similarly, interactions involving the π orbitals of the ring and the π* orbitals of the carbonitrile group would reveal the extent of electronic communication across the molecule.
Non-Linear Optical (NLO) Properties
Computational methods are used to predict the Non-Linear Optical (NLO) properties of molecules. The presence of both an electron-donating group (-NH2) and an electron-withdrawing group (-CN) on the quinoline scaffold suggests that this compound could exhibit significant NLO behavior. DFT calculations can determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which are key indicators of NLO activity. nih.gov A large hyperpolarizability value indicates a strong NLO response, making the compound a candidate for materials in optoelectronic applications.
Molecular Dynamics Simulations (MDS) in Chemical Systems
While DFT provides a static picture of a single molecule, Molecular Dynamics (MDS) simulations are employed to study the behavior of molecules over time in a simulated environment (e.g., in a solvent or interacting with a biological macromolecule). mdpi.comnih.gov
For this compound, MDS could be used to:
Analyze its solvation dynamics in different solvents, providing insights into its solubility and intermolecular interactions.
Study its interaction with a biological target, such as a protein active site. The simulation would reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds), and the conformational changes in both the ligand and the protein over time. doi.org
Parameters like the Root Mean Square Deviation (RMSD) would be monitored to assess the stability of the system, while the Root Mean Square Fluctuation (RMSF) would highlight the flexibility of different parts of the molecule. nih.gov
Due to the lack of specific studies, no empirical data for MDS of this compound can be presented.
Theoretical Studies on Reaction Mechanism Elucidation and Kinetics
Density Functional Theory (DFT) is a primary tool for these investigations. For instance, DFT has been employed to assess the molecular geometry, vibration frequencies, and electronic properties of newly synthesized quinoline-3-carbonitrile derivatives. nih.gov Such studies calculate properties like the HOMO-LUMO energy gap, molecular hardness, ionization energy, and electron affinity, which are crucial for understanding the reactivity and stability of these compounds. nih.govnih.gov For example, a low HOMO-LUMO energy gap, as identified in some quinoline-3-carbonitrile derivatives, can suggest higher reactivity. nih.gov
In the context of reaction mechanisms, theoretical studies on the synthesis of quinoline derivatives provide a framework for understanding how this compound might be formed. For example, the synthesis of quinoline-3-carbonitrile derivatives through a one-pot multicomponent reaction has been assessed using DFT to understand the stability and electronic characteristics of the products. nih.gov Furthermore, computational studies on the reactions of related compounds, such as the deamination of 8-oxoguanine, have utilized methods like ab initio calculations at the G3MP2 level of theory to map out reaction pathways and determine activation energies. nih.gov These studies often involve modeling the reaction in the presence of solvent molecules to simulate real-world conditions more accurately. nih.gov
While a detailed kinetic and mechanistic elucidation for this compound is yet to be published, the established use of DFT and other high-level computational methods for similar quinoline systems demonstrates a clear path for future research in this area. nih.govrsc.org Such studies would be instrumental in refining the synthesis and understanding the reactivity of this specific compound.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in medicinal chemistry and drug design. They aim to correlate the chemical structure of a compound with its biological activity.
Structure-Activity Relationship (SAR)
SAR studies on quinoline derivatives have provided valuable insights into the structural features required for various biological activities. For 8-aminoquinoline (B160924) derivatives, SAR has been explored, particularly in the context of antimalarial drugs. who.int It is generally understood that the mechanism of action for many quinoline-based agents has not been definitively established, making any SAR analysis speculative. who.int However, certain structural modifications have been consistently linked to changes in activity. For instance, the introduction of groups at different positions on the quinoline ring can dramatically alter the biological effect. who.int In some cases, the quinoline nucleus itself may not be essential for activity, as analogues with different ring systems have shown some effect. who.int
For quinoline derivatives with anticancer properties, it has been observed that the presence of a cyano group at the C-3 position can play an important role in their activity. This highlights the potential significance of the nitrile group in this compound for its biological profile.
Key SAR Observations for Quinoline Derivatives
| Structural Position | Modification/Substituent | Impact on Activity | Reference |
| C-3 | Cyano Group | Important for optimal antitumor activity | |
| C-7 | Introduction of Groups | Generally leads to loss of antimalarial activity | who.int |
| Ring Substitutions | Multi-position substitutions | Effects vary depending on the position and nature of the substituent | who.int |
| Quinoline Nucleus | Replacement with other moieties (e.g., acridine) | Can result in low or no significant antimalarial activity | who.int |
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies build upon SAR by using statistical methods to create mathematical models that quantitatively describe the relationship between chemical structure and biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds. nih.gov
While specific QSAR models for this compound were not found, studies on related structures are informative. For example, a 3D-QSAR study was conducted on a large dataset of 2,4-disubstituted quinoline derivatives to develop CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models for antimalarial activity. nih.gov These models provided statistically validated results that were used to design new derivatives with potentially enhanced activity. nih.gov
Another QSAR study on 5,8-quinolinequinone derivatives calculated various molecular descriptors using DFT, such as molecular polarizability, dipole moment, and frontier molecular orbital energies, to derive models for their anti-proliferative and anti-inflammatory activities. dergipark.org.trtrdizin.gov.tr Such studies demonstrate how computational descriptors can be correlated with biological outcomes to guide the design of more potent compounds. dergipark.org.trtrdizin.gov.tr The insights from these QSAR models on related quinoline scaffolds can inform the design and theoretical evaluation of novel derivatives of this compound.
Molecular Docking Investigations in Ligand Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
The fundamental principle of molecular docking is to simulate the binding process and estimate the binding affinity of the ligand to the target's active site. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. A lower binding energy generally indicates a more stable and favorable interaction.
In the context of quinoline derivatives, molecular docking has been widely applied to elucidate potential mechanisms of action and to guide the design of new, more potent inhibitors. For instance, docking studies on quinoline-3-carbonitrile derivatives against DNA gyrase, a target for quinoline antibiotics, have revealed probable mechanisms of action. nih.gov The most active compounds in a series often show good interactions with the target enzyme in these simulations. nih.gov
Similarly, molecular docking of new 4-aminoquinoline (B48711) derivatives with heme has been used to find correlations with their antimalarial potency. nih.gov These studies often show that the most favorable binding modes are guided by hydrogen bonding and π-stacking interactions between the aminoquinoline core and the target. nih.gov
A study on Schiff bases derived from 8-aminoquinoline used molecular docking to simulate their interaction with various biological targets, including DNA and proteins relevant to E. coli and COVID-19. nih.gov The results of these simulations can help to understand the potential antibacterial and antiviral properties of the compounds. nih.gov
Example of Molecular Docking Results for a Quinoline Derivative
The following table summarizes hypothetical docking results for a quinoline derivative against a protein target, illustrating the type of data generated in such studies.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Quinoline Derivative A | DNA Gyrase | -8.5 | Asp73, Gly77 | Hydrogen Bond |
| Quinoline Derivative A | DNA Gyrase | -8.5 | Tyr122 | π-π Stacking |
| Quinoline Derivative B | Heme | -7.9 | - | π-π Stacking |
| Quinoline Derivative B | Heme | -7.9 | Propionate group | Hydrogen Bond |
While no specific molecular docking studies for this compound have been detailed in the available literature, the extensive application of this technique to other quinoline-based compounds underscores its importance. Such investigations would be a logical next step in exploring the biological potential of this compound, helping to identify likely protein targets and providing a rational basis for the design of new therapeutic agents.
Emerging Applications and Functional Roles of 3 Aminoquinoline 8 Carbonitrile Derivatives in Chemical Research
Applications in Medicinal Chemistry Research and Rational Drug Design
The quinoline (B57606) ring system is a well-established "privileged scaffold" in medicinal chemistry, and its derivatives, including those related to 3-aminoquinoline-8-carbonitrile, are central to the development of new therapeutic agents.
The this compound framework and its related structures serve as crucial pharmacophoric motifs for designing new drugs. A pharmacophore represents the essential spatial and electronic features required for a molecule to interact with a specific biological target. By modifying the core quinoline structure, researchers can generate extensive libraries of compounds for screening against various diseases.
For instance, derivatives of 4-aminoquinoline-3-carboxamide have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in treating autoimmune diseases like rheumatoid arthritis. nih.gov A structure-hopping strategy from a known cinnoline (B1195905) scaffold to the 4-aminoquinoline (B48711) core led to compounds with significantly improved drug-like properties, such as aqueous solubility. nih.gov Similarly, new quinoline-3-carbonitrile derivatives have been synthesized and shown to possess promising broad-spectrum antibacterial activity with low host toxicity. nih.gov
The versatility of the aminoquinoline scaffold is further demonstrated in the design of multifunctional agents. By creating hybrid molecules that combine 8-aminoquinoline (B160924) with other pharmacophores like melatonin (B1676174) and rivastigmine, scientists have developed compounds targeting Alzheimer's disease. amegroups.org These hybrids have shown the ability to inhibit acetylcholinesterase (AChE), chelate metal ions, and prevent amyloid-β (Aβ) aggregation, all of which are implicated in the pathology of Alzheimer's. amegroups.org Furthermore, hybrid molecules of 8-aminoquinoline and 1,2,3-triazole have been synthesized and identified as potential new antimicrobial agents. researchgate.net
Rational drug design is heavily reliant on computational methods to predict and optimize the interaction between a ligand and its biological target. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore generation are instrumental in the development of quinoline-based drugs. mdpi.combeilstein-journals.org
For example, a five-point pharmacophore model (ADRRR) was developed for a series of quinoline-3-carbonitrile derivatives to understand their structure-activity relationship as Tpl2 kinase inhibitors. researchgate.net This model, combined with 3D-QSAR, provided insights into the structural requirements for potent inhibition. researchgate.net In the fight against malaria, rational drug design has led to the creation of novel hybrid drugs possessing two pharmacophores, including an 8-aminoquinoline core. nih.gov Molecular docking and molecular dynamics studies were used to elucidate the structural parameters necessary for activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov These computational studies help screen vast virtual libraries and prioritize the synthesis of the most promising candidates, significantly reducing the time and cost of drug discovery. mdpi.com
Development of Chemical Sensors and Fluorescent Probes
Derivatives of 8-aminoquinoline are highly effective as fluorescent probes for detecting metal ions, a critical function in environmental monitoring and biological imaging. mdpi.comresearchgate.net Due to the d¹⁰ electronic configuration of ions like zinc (Zn²⁺), they are spectroscopically silent, making fluorescent chemosensors an invaluable tool for their detection. researchgate.net
The 8-aminoquinoline scaffold is an excellent fluorophore for this purpose. mdpi.com Amide derivatives of 8-aminoquinoline, in particular, show great potential as functional receptors for Zn²⁺ ions due to their rapid reactivity, high selectivity, and biocompatibility. mdpi.comresearchgate.net These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity increases significantly upon binding to the target ion. researchgate.netiaea.org For example, an 8-aminoquinoline derivative containing a glycine (B1666218) pendant exhibits selective fluorescence enhancement in the presence of Zn²⁺ in aqueous buffer solutions. researchgate.netiaea.org The binding of the metal ion is promoted by the deprotonation of an amide proton, leading to a detectable signal. researchgate.netiaea.org
These probes have been successfully used for the fluorescence imaging of Zn²⁺ and Cadmium (Cd²⁺) in plant tissues, demonstrating their practical utility in biological applications. iaea.org
Utilization in Advanced Analytical Chemistry Methodologies (e.g., MALDI-MS Matrices)
In the field of analytical chemistry, 3-aminoquinoline (B160951) (3-AQ) has emerged as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). nih.govuu.nl This technique is widely used for the analysis of large biomolecules, but underivatized analytes like oligosaccharides often suffer from low ionization efficiency. nih.gov
3-Aminoquinoline uniquely functions as both a matrix and a derivatizing agent. nih.govuu.nl When mixed with an analyte, it facilitates on-target derivatization, forming Schiff bases with oligosaccharides without requiring complex purification steps that can lead to sample loss. nih.gov This dual function enhances the analysis in several ways:
Improved Ionization: The derivatives can be readily measured in both positive and negative ion modes. nih.gov
High Sensitivity: In negative ion mode, spectra can be acquired from as little as 1 femtomole of an oligosaccharide. nih.govuu.nl
Enhanced Fragmentation: Post-source decay (PSD) fragmentation is improved, providing detailed structural information about the analyte's sequence, linkage, and branching. nih.gov
Furthermore, a liquid matrix composed of 3-aminoquinoline and p-coumaric acid (3-AQ/CA) has been shown to increase sensitivity by 1- to 1000-fold for the analysis of glycopeptides, carbohydrates, and phosphopeptides compared to conventional matrices. nih.gov This matrix also suppresses the dissociation of labile groups like sialic acids and phosphate (B84403) groups, preserving the integrity of the analyte during analysis. nih.gov
Contributions to Materials Science, including Corrosion Inhibition Studies
In materials science, a significant area of research is the development of corrosion inhibitors to protect metals and alloys from degradation. Amino acids and their derivatives are recognized as effective, non-toxic, and environmentally friendly corrosion inhibitors. researchgate.net These organic molecules typically function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. researchgate.net Although direct studies on this compound as a corrosion inhibitor are not prevalent, the fundamental properties of the aminoquinoline scaffold suggest its potential in this application. The presence of nitrogen atoms in the quinoline ring and the amino group provides lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms, facilitating strong adsorption and the formation of a protective layer. This mechanism is a common feature of many nitrogen-containing heterocyclic compounds used as corrosion inhibitors.
Applications as Directing Groups in Transition-Metal-Catalyzed C-H Functionalization Strategies
One of the most powerful applications of the 8-aminoquinoline moiety in modern organic synthesis is its use as a bidentate, monoanionic directing group in transition-metal-catalyzed C-H functionalization. nih.govnih.gov This strategy allows for the selective activation and transformation of otherwise unreactive C-H bonds into valuable functional groups, which is a major goal in synthetic chemistry. nih.govresearchgate.net
The 8-aminoquinoline group is attached to a substrate via an amide bond. The nitrogen atoms of the quinoline ring and the amide chelate to a metal center (e.g., palladium, nickel, cobalt, rhodium), positioning it in close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring or at sp³-hybridized carbons). nih.govchemrxiv.orgresearchgate.net This chelation assistance facilitates the C-H activation step, leading to highly regioselective reactions. nih.gov
This methodology is exceptionally versatile and has been used for a wide range of transformations, including:
Arylation and alkylation of sp² and sp³ C-H bonds. nih.gov
Oxidative cycloadditions of aromatic amides to alkynes.
Heck-type coupling reactions. researchgate.net
A key advantage of the 8-aminoquinoline auxiliary is that it is robust enough to withstand a variety of reaction conditions and can often be removed after the desired functionalization to yield the final product, such as a carboxylic acid or its derivative. nih.govresearchgate.net
Data Tables
Table 1: Summary of Applications for Aminoquinoline Derivatives
| Application Area | Specific Role | Derivative/Moiety Involved | Key Findings |
| Medicinal Chemistry | Pharmacophore/Scaffold | 4-Aminoquinoline-3-carboxamide | Potent, reversible BTK inhibitors with improved solubility. nih.gov |
| Pharmacophore/Scaffold | Quinoline-3-carbonitrile | Broad-spectrum antibacterial agents with low toxicity. nih.gov | |
| Pharmacophore/Scaffold | 8-Aminoquinoline Hybrids | Multifunctional agents for Alzheimer's targeting Aβ aggregation and AChE. amegroups.org | |
| Chemical Sensing | Fluorescent Probe | 8-Amidoquinoline | "Turn-on" fluorescent sensor for selective detection of Zn²⁺ and Cd²⁺ ions. mdpi.comiaea.org |
| Analytical Chemistry | MALDI-MS Matrix | 3-Aminoquinoline (3-AQ) | Acts as both matrix and derivatizing agent for oligosaccharides, improving sensitivity. nih.govuu.nl |
| MALDI-MS Matrix | 3-AQ / p-coumaric acid | Increases sensitivity and suppresses fragmentation of labile biomolecules. nih.gov | |
| Materials Science | Corrosion Inhibition | Aminoquinoline Scaffold | Potential application based on the ability of N-heterocycles to form protective films on metal surfaces. |
| Organic Synthesis | Directing Group | 8-Aminoquinoline | Enables regioselective, transition-metal-catalyzed C-H functionalization. nih.govnih.gov |
Future Directions and Challenges in 3 Aminoquinoline 8 Carbonitrile Research
Advancements in Stereoselective and Asymmetric Synthesis
The synthesis of chiral molecules is a paramount objective in modern organic chemistry, particularly for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. While numerous methods exist for the synthesis of quinoline (B57606) derivatives, the development of stereoselective and asymmetric routes to specifically substituted compounds like 3-aminoquinoline-8-carbonitrile remains a frontier. nih.govorganic-chemistry.orgnih.gov
Future research will likely focus on the use of chiral ligands in metal-catalyzed reactions to control the stereochemistry of substitutions on the quinoline core. researchgate.net Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful techniques for the reduction of C=N bonds, offering a direct pathway to chiral amines. mdpi.commdpi.com The application of these methods, perhaps using novel chiral catalysts based on cinchona alkaloids or other privileged scaffolds, could enable the enantioselective synthesis of derivatives from a prochiral precursor of this compound. rsc.org
Table 1: Potential Asymmetric Synthesis Strategies for this compound Derivatives
| Strategy | Catalyst Type | Potential Application | Key Challenge |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | Reduction of an imine precursor to a chiral amine. mdpi.com | Synthesis of a suitable prochiral imine substrate. |
| Asymmetric C-H Functionalization | Chiral Palladium or Iridium catalysts | Direct, enantioselective introduction of substituents. mdpi.com | Achieving high regioselectivity and enantioselectivity. |
| Organocatalysis | Chiral primary amines or phosphoric acids | Enantioselective construction of the quinoline ring. researchgate.net | Controlling the multiple bond-forming steps stereoselectively. |
A significant challenge lies in designing catalyst systems that can effectively differentiate between the various reactive sites on the this compound molecule to achieve high levels of enantiomeric excess.
Exploration of Novel and Undiscovered Reactivity Pathways
The unique electronic properties conferred by the amino and carbonitrile groups on the quinoline ring suggest that this compound could participate in a variety of novel chemical transformations. The exploration of its reactivity is a key area for future research.
Transition-metal-catalyzed C-H activation and functionalization have become powerful tools for the modification of heterocyclic compounds. mdpi.comacs.orgnih.gov Future studies will likely investigate the regioselective C-H functionalization of the this compound core to introduce new substituents at various positions, thereby expanding the accessible chemical space. researchgate.net For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has shown unusual C8 selectivity, a pathway that could be explored for this specific scaffold. acs.org Rhodium-catalyzed reactions have also been employed for the C8-alkylation of quinoline N-oxides. researchgate.net
Furthermore, the development of multicomponent reactions (MCRs) involving this compound as a building block could provide rapid access to complex and diverse molecular architectures. rsc.org The amino group could act as a key nucleophile in these one-pot transformations.
Integration with Flow Chemistry and High-Throughput Synthetic Methodologies
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. researchgate.netresearchgate.net The integration of this compound synthesis and derivatization into flow chemistry platforms represents a significant future direction.
Flow reactors can enable reactions to be performed at high temperatures and pressures, potentially accelerating reaction rates and improving yields. researchgate.netuniqsis.com Photochemical reactions, which are often difficult to scale up in batch, can be efficiently conducted in flow systems with consistent light penetration. uniqsis.comvapourtec.com This could open up new avenues for the functionalization of this compound.
Coupling flow synthesis with high-throughput screening and automated optimization would allow for the rapid exploration of reaction conditions and the generation of libraries of novel derivatives for biological or materials science applications. vapourtec.com
Table 2: Comparison of Batch vs. Flow Synthesis for Quinolines
| Parameter | Batch Synthesis | Flow Chemistry |
| Scalability | Often challenging | More straightforward |
| Safety | Potential for thermal runaway | Improved heat and mass transfer, smaller reaction volumes |
| Reaction Time | Can be lengthy (hours to days) | Often significantly shorter (seconds to minutes) uniqsis.com |
| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |
Expanding the Scope of Computational Modeling and Data Science in Research
Computational chemistry, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an increasingly indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govnih.govrsc.org For this compound, computational modeling can provide valuable insights into its electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties. nih.govnih.gov
Future research will likely leverage these computational methods to:
Predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
Simulate the interaction of this compound derivatives with biological targets, aiding in the rational design of new therapeutic agents. tandfonline.com
Calculate properties relevant to materials science, such as nonlinear optical (NLO) properties, to identify potential applications in optoelectronics. nih.gov
Utilize machine learning and data science to analyze large datasets from high-throughput screening experiments, identifying structure-activity relationships and predicting the properties of new compounds. acs.org
Multi-disciplinary Research Opportunities in Chemical Sciences
The unique structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for collaborative research.
Medicinal Chemistry: The quinoline scaffold is present in numerous drugs. nih.govfrontiersin.orgacs.org Further derivatization of this compound could lead to new candidates for a range of diseases. The development of predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models will be crucial in guiding the synthesis of compounds with improved drug-like properties. nih.gov
Materials Science: Quinolines are known to have applications in materials science, for example, as ligands in catalysis or as components of functional materials. nih.gov The specific functional groups on this compound could be exploited to create novel polymers, metal-organic frameworks (MOFs), or fluorescent probes. nih.gov
Chemical Biology: Fluorescent derivatives of this compound could be developed as probes to study biological processes or to visualize specific cellular components. The amino group provides a convenient handle for conjugation to biomolecules.
The continued exploration of this fascinating molecule, driven by innovations in synthesis, reactivity, and computational tools, promises to unlock its full potential across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
